5-Ethoxy-1H-indol-6-ol
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Overview
Description
5-Ethoxy-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound features an ethoxy group at the 5-position and a hydroxyl group at the 6-position of the indole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1H-indol-6-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include an appropriately substituted phenylhydrazine and an ethoxy-substituted aldehyde or ketone.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. These methods are optimized for high yield and purity, using catalysts and solvents that facilitate the reaction while minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to modify the indole ring or the ethoxy group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5-Ethoxy-1H-indol-6-ol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindole: A precursor to serotonin, a neurotransmitter.
5-Methoxyindole: Another indole derivative with potential biological activities.
Uniqueness
5-Ethoxy-1H-indol-6-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives. The presence of both ethoxy and hydroxyl groups can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-ethoxy-1H-indol-6-ol |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10-5-7-3-4-11-8(7)6-9(10)12/h3-6,11-12H,2H2,1H3 |
InChI Key |
CHDBVOSKDYBQCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=CN2)O |
Origin of Product |
United States |
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